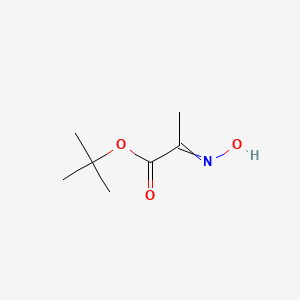

tert-Butyl 2-(hydroxyimino)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

90049-07-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

tert-butyl 2-hydroxyiminopropanoate |

InChI |

InChI=1S/C7H13NO3/c1-5(8-10)6(9)11-7(2,3)4/h10H,1-4H3 |

InChI Key |

LHSJCCBWVXZFRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Hydroxyimino Propanoate and Analogues

Direct Oximation Strategies

Direct oximation methods provide a straightforward route to α-hydroxyimino esters by introducing the oxime functionality directly onto a suitable precursor. These strategies often involve the reaction of enolizable carbonyl compounds or their equivalents with nitrosating agents.

α-Oximation of α,β-Unsaturated Carbonyl Compounds

While direct α-oximation of α,β-unsaturated carbonyl compounds is a less common approach for the synthesis of α-hydroxyimino esters, the conceptual framework involves the reaction of a suitable α,β-unsaturated ester, such as tert-butyl acrylate, with a nitrosating agent. The mechanism would likely proceed through an initial Michael addition of a nucleophile, followed by nitrosation at the α-position and subsequent elimination to re-form the double bond, or a direct electrophilic attack at the α-position. The reactivity of the α,β-unsaturated system, however, often favors addition reactions at the β-position, making chemoselectivity a significant challenge.

The synthesis of the α,β-unsaturated ester precursor itself can be achieved through various established methods, including Wittig-type reactions or condensation reactions.

Nitrosation Reactions for α-Hydroxyimino Ester Formation

A more prevalent and efficient method for the synthesis of α-hydroxyimino esters involves the nitrosation of β-keto esters or related compounds with an active methylene (B1212753) group. For the synthesis of tert-butyl 2-(hydroxyimino)propanoate, a suitable precursor would be tert-butyl 3-oxobutanoate.

The reaction is typically carried out using a nitrosating agent such as sodium nitrite (B80452) in the presence of an acid like acetic acid. nih.govacs.org The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species. The reaction proceeds through the formation of an enol or enolate intermediate of the β-keto ester, which then attacks the nitrosating agent.

A representative procedure involves dissolving the β-keto ester in acetic acid and cooling the solution to 0 °C. nih.govacs.org An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature. nih.govacs.org After stirring for a period, the resulting α-hydroxyimino ester can be isolated.

Alternative nitrosating agents like tert-butyl nitrite (TBN) have also been employed, often under mild, solvent-free, and acid-free conditions, which can be advantageous for substrates with acid-labile protecting groups. rsc.orgrsc.org

Table 1: Representative Conditions for Nitrosation of β-Keto Esters

| Precursor | Nitrosating Agent | Solvent/Acid | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Ethyl 3-oxopentanoate | Sodium Nitrite (NaNO₂) | Acetic Acid | 0 °C | Standard and effective method for α-hydroxyimino ester formation. | nih.govacs.org |

| Various Secondary Amines | tert-Butyl Nitrite (TBN) | Solvent-free | Room Temperature | Mild conditions, broad substrate scope, and tolerance of acid-labile groups. | rsc.org |

Derivatization from Precursor Molecules

This section focuses on the synthesis of this compound and its analogues through the chemical transformation of pre-existing molecules.

Transformation of Related Oxime Derivatives

Analogues of this compound, such as α-alkoxyimino esters, can be readily prepared from the parent α-hydroxyimino ester. This is typically achieved through an O-alkylation reaction.

For instance, the crude α-hydroxyimino ester can be treated with an alkylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like anhydrous tetrahydrofuran. nih.govacs.org This reaction proceeds via the deprotonation of the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile, attacking the alkylating agent to yield the corresponding α-alkoxyimino ester. This method allows for the introduction of a variety of alkyl groups onto the oxime oxygen, providing access to a library of related compounds.

Methods for tert-Butyl Esterification of Hydroxyimino Acids

The tert-butyl ester group is a valuable protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The synthesis of this compound can be achieved by the esterification of 2-(hydroxyimino)propanoic acid.

Several methods are available for the tert-butylation of carboxylic acids. One efficient and novel method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source, facilitated by electromagnetic milling. rsc.org This green and sustainable approach is solvent-free, base-free, and operates without additional heating. rsc.org

Another powerful reagent for the synthesis of tert-butyl esters under mild conditions is tert-butyl 2,2,2-trichloroacetimidate. enamine.net This reagent reacts with carboxylic acids in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate, to afford the corresponding tert-butyl esters in high yields. enamine.net

Table 2: Comparison of tert-Butyl Esterification Methods

| Reagent | Conditions | Advantages | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Electromagnetic milling, solvent/base-free, room temperature | Green, sustainable, neutral conditions, suitable for sensitive molecules. | rsc.org |

| tert-Butyl 2,2,2-trichloroacetimidate | Lewis acid catalyst (e.g., BF₃·OEt₂), nonpolar solvent | High yields, mild conditions. | enamine.net |

Stereoselective Synthesis Approaches for this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral α-hydroxyimino esters is crucial for their application in the synthesis of enantiomerically pure α-amino acids and other biologically active molecules. While direct asymmetric synthesis of this compound is not widely reported, several strategies employed for structurally related compounds can be considered.

One promising approach is the asymmetric reduction of a suitable precursor. For example, α-methoxyimino-β-keto esters have been shown to undergo highly enantioselective catalytic transfer hydrogenation using catalysts like the Noyori–Ikariya complex (RuCl(p-cymene)[(S,S)-Ts-DPEN]). nih.govacs.org This reaction reduces the keto group to a hydroxyl group with high stereocontrol, which could then be further manipulated. Applying this logic, a precursor such as tert-butyl 2-(hydroxyimino)-3-oxobutanoate could potentially be reduced stereoselectively.

Another strategy involves the use of chiral auxiliaries. The Ellman homochiral tert-butylsulfinamide has been extensively used for the asymmetric synthesis of amines and their derivatives. researchgate.net A synthetic route could be envisioned where a chiral N-(tert-butylsulfinyl)imine is reacted with a suitable nucleophile to introduce the propanoate moiety, followed by cleavage of the auxiliary.

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification approach has been developed for the synthesis of α-arylglycine esters using Cinchona alkaloid-based catalysts. nih.gov This demonstrates the potential of organocatalytic domino reactions to construct chiral α-functionalized esters with high enantioselectivity. nih.gov While directly applicable to a different class of compounds, the principles could inspire the design of a stereoselective synthesis for the target molecule.

Table 3: Overview of Potential Stereoselective Strategies

| Strategy | Key Reagent/Catalyst | Applicable Precursor Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Noyori–Ikariya complex | α-Oximino-β-keto esters | Enantioselective reduction of the keto group. | nih.govacs.org |

| Chiral Auxiliary | Ellman's tert-butylsulfinamide | Imines | Diastereoselective nucleophilic addition. | researchgate.net |

| Organocatalysis | Cinchona alkaloid derivatives | Aldehydes and activated methylenes | Enantioselective domino reaction to form chiral esters. | nih.gov |

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a well-established and reliable strategy for achieving high levels of stereoselectivity. osi.lvwikipedia.org This method involves the covalent attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product and is ideally recovered for reuse. osi.lvwikipedia.org

A common approach for the synthesis of chiral α-substituted carboxylic acid derivatives involves the use of chiral oxazolidinones, famously developed by David Evans. While direct application to the α-oximation of a propanoate is not extensively documented in readily available literature, the principles of their use in α-alkylation and aldol (B89426) reactions provide a strong conceptual basis. In a typical sequence, the propanoate would be acylated to a chiral oxazolidinone. The resulting imide's enolate can then be generated and reacted with an electrophilic nitrosating agent. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective reaction.

Another widely used class of chiral auxiliaries is derived from pseudoephedrine. The attachment of propanoic acid to pseudoephedrine forms a chiral amide. Deprotonation at the α-carbon generates a chiral enolate, which can then be subjected to electrophilic attack. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral scaffold of the auxiliary. osi.lv

Asymmetric Catalysis in α-Hydroxyimino Ester Synthesis

Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Various catalytic systems, including metal complexes with chiral ligands and organocatalysts, have been developed for a range of asymmetric transformations.

The direct enantioselective α-oximation of carbonyl compounds is a powerful method for synthesizing chiral α-hydroxyimino derivatives. This can be achieved through the reaction of an enolate or enol equivalent with a nitrosating agent in the presence of a chiral catalyst. For instance, the transfer hydrogenation of α-methoxyimino-β-keto esters has been shown to be highly enantioselective when catalyzed by ruthenium complexes, such as the Noyori-Ikariya catalyst. researchgate.net This reaction provides access to chiral β-hydroxy-α-methoxyimino esters with high enantioselectivity. researchgate.net The stereochemical outcome is dependent on the configuration of the oxime ether, with the Z-isomer generally showing higher reactivity and enantioselectivity. researchgate.net

Below is a representative table illustrating the enantioselective transfer hydrogenation of various α-methoxyimino-β-keto esters, which are structural analogues of the target compound.

| Substrate (R1) | Substrate (R2) | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Methyl | (S,S) | 95 | >99 | researchgate.net |

| 4-Methoxyphenyl | Methyl | (S,S) | 96 | >99 | researchgate.net |

| 2-Thienyl | Methyl | (S,S) | 92 | >99 | researchgate.net |

| Cyclohexyl | Methyl | (S,S) | 85 | 98 | researchgate.net |

| n-Propyl | Methyl | (S,S) | 88 | 97 | researchgate.net |

Table 1: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Catalyzed by (S,S)-RuCl(p-cymene)(Ts-DPEN). Reactions were typically carried out in a formic acid-triethylamine mixture.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. Chiral amines, phosphoric acids, and other small organic molecules can catalyze the α-amination or α-oximation of carbonyls with high enantioselectivity. For example, the direct α-amination of 2-keto esters using azodicarboxylates as the nitrogen source, catalyzed by chiral bisoxazoline-copper(II) complexes, proceeds with excellent enantioselectivities and high yields. researchgate.net Subsequent reduction of the keto group can provide access to chiral β-amino-α-hydroxy esters. While this is not a direct synthesis of α-hydroxyimino esters, it highlights the potential of asymmetric catalysis to install nitrogen-based functionality at the α-position with high stereocontrol.

The direct catalytic asymmetric synthesis of this compound itself remains a specific challenge for which detailed, published protocols are not abundant. However, the principles established in the asymmetric synthesis of related α-keto esters, α-amino esters, and their derivatives provide a strong foundation for the development of such methodologies. Future research in this area will likely focus on the application of existing and novel chiral catalysts to the direct enantioselective α-nitrosation or α-oximation of propanoate esters.

Elucidation of Reactivity and Mechanistic Investigations of Tert Butyl 2 Hydroxyimino Propanoate

Reactivity of the Hydroxyimino Functionality

The hydroxyimino group (C=N-OH) is the key reactive site in tert-butyl 2-(hydroxyimino)propanoate. Its conversion to an oxime radical unlocks a range of synthetic possibilities.

Oxime radicals, also known as iminoxyl radicals, are transient species that can be generated from oximes through various oxidative methods. nih.gov Common methods for the generation of these radicals include the use of single-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) or by photolysis in the presence of a radical initiator such as di-tert-butyl peroxide. nih.govnih.gov The general scheme for the generation of an oxime radical from an oxime precursor is depicted below:

R¹R²C=N-OH → R¹R²C=N-O• + H⁺ + e⁻

Once generated, these radicals can be characterized using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectroscopy provides valuable information about the electronic structure and the environment of the unpaired electron in the radical species. researchgate.net The spectra of oxime radicals are characterized by hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily the nitrogen atom of the C=N-O• fragment. nih.gov

Table 1: General Methods for Oxime Radical Generation

| Method | Reagents/Conditions | Description |

| Oxidation | Ce(NH₄)₂(NO₃)₆, Pb(OAc)₄, etc. | A single-electron oxidant abstracts an electron from the oxime. nih.gov |

| Photolysis | UV light, di-tert-butyl peroxide | Photolytic cleavage of an initiator generates radicals that abstract the hydrogen atom from the oxime hydroxyl group. nih.gov |

Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, oxime radicals can behave as either O-centered or N-centered radicals. beilstein-journals.org This dual reactivity is particularly evident in intramolecular reactions, where the radical can add to a suitably positioned unsaturated bond, leading to the formation of heterocyclic systems. beilstein-journals.org

In the case of unsaturated oximes, the generated oxime radical can undergo intramolecular cyclization. beilstein-journals.org The regioselectivity of this cyclization, leading to either a C-O or a C-N bond formation, dictates the type of heterocycle produced. The formation of a five-membered ring is generally favored. beilstein-journals.org

Isoxazoline (B3343090) Formation (C-O Cyclization): When the radical cyclizes through the oxygen atom, it leads to the formation of isoxazoline derivatives. beilstein-journals.org This pathway is a common outcome in the intramolecular reactions of oxime radicals. researchgate.net

Nitrone Formation (C-N Cyclization): Alternatively, cyclization via the nitrogen atom results in the formation of a cyclic nitrone. beilstein-journals.org

The general pathways for these intramolecular cyclizations are illustrated below:

Initial Oxime Radical → 5-exo-trig (O-attack) → Isoxazoline Precursor

Initial Oxime Radical → 5-exo-trig (N-attack) → Cyclic Nitrone Precursor

Table 2: Products of Intramolecular Oxime Radical Cyclization

| Cyclization Pathway | Resulting Heterocycle | Bond Formed |

| O-centered radical attack | Isoxazoline | C-O |

| N-centered radical attack | Cyclic Nitrone | C-N |

Oxime radicals are also capable of participating in intermolecular reactions, although these are less common than intramolecular cyclizations due to the high reactivity and short lifetime of the radicals. beilstein-journals.org

Oxime radicals can couple with other radical species or with nucleophiles to form new C-O bonds. A notable example is the cross-dehydrogenative coupling of oximes with various C-H sources like acetonitrile (B52724), ketones, and esters. researchgate.netresearchgate.net This reaction is typically carried out in the presence of an oxidizing agent and a base. The proposed mechanism involves the formation of an oxime radical, which then couples with a radical generated from the C-H donor. researchgate.net

Table 3: Examples of Oxidative C-O Coupling Partners for Oximes

| Coupling Partner | Resulting Product Type |

| Acetonitrile | O-(cyanomethyl) oxime ethers |

| Ketones | O-(ketoalkyl) oxime ethers |

| Esters | O-(ester-alkyl) oxime ethers |

The reaction of stable iminoxyl radicals with organometallic reagents, such as organolithium and Grignard reagents, has been studied. beilstein-journals.org These reactions can proceed via a single-electron transfer (SET) mechanism from the organometallic compound to the iminoxyl radical. This transfer generates an oxime anion and a carbon-centered radical. Subsequent coupling between the carbon-centered radical and the iminoxyl radical can lead to the formation of oxime ethers (C-O coupling) or nitrones (C-N coupling). beilstein-journals.org The steric hindrance of the organometallic reagent can influence the ratio of C-O to C-N coupling products. beilstein-journals.org

Table 4: Reactivity of Oxime Radicals with Organometallic Reagents

| Organometallic Reagent | Proposed Mechanism | Major Product Type |

| Organolithium (RLi) | Single-Electron Transfer (SET) | Oxime Ether (C-O coupling) |

| Grignard (RMgX) | Single-Electron Transfer (SET) | Oxime Ether (C-O coupling) |

Intermolecular Coupling Reactions

Chemical Transformations Involving the Ester Group

The tert-butyl ester group in this compound is a key feature that dictates much of its chemical behavior. This section explores the primary transformations associated with this functional group.

The removal of the tert-butyl group, a common protecting strategy for carboxylic acids, can be achieved under various conditions, often leveraging the stability of the tert-butyl cation. The selection of a deprotection strategy is critical to ensure the integrity of the hydroxyimino group and any other sensitive functionalities within the molecule.

Acid-catalyzed hydrolysis is a frequently employed method for the cleavage of tert-butyl esters. This typically involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene.

Lewis acids also serve as effective catalysts for the deprotection of tert-butyl esters, often offering milder reaction conditions and enhanced selectivity. Reagents such as zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃) in the presence of sodium iodide (NaI) have been successfully used for the selective cleavage of tert-butyl esters in the presence of other acid-labile groups. organic-chemistry.orgorganic-chemistry.org For instance, the CeCl₃·7H₂O-NaI system in acetonitrile has been shown to selectively deprotect tert-butyl esters while leaving N-Boc protecting groups intact. organic-chemistry.org Another mild and selective method involves the use of silica (B1680970) gel in refluxing toluene, which can effectively cleave tert-butyl esters while being compatible with other sensitive groups like tert-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com

The following table summarizes various conditions reported for the deprotection of tert-butyl esters, which are applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 h | High | General Knowledge |

| HCl | Dioxane/Water | Room Temperature | 2-12 h | High | General Knowledge |

| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 12-24 h | Good to High | researchgate.net |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 5-10 h | 80-95 | organic-chemistry.org |

| Silica Gel | Toluene | Reflux | 0.5-7 h | 85-95 | lookchem.com |

Beyond deprotection, the tert-butyl ester of 2-(hydroxyimino)propanoate can be converted into other esters or amides, expanding its synthetic utility.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For tert-butyl esters, this transformation can be challenging due to steric hindrance. However, certain catalytic systems can facilitate this reaction. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been reported to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org Lipase-catalyzed transesterification also presents a green and mild alternative, particularly for the production of biodiesel from vegetable oils with tert-butanol. nih.gov

Amidation involves the reaction of the ester with an amine to form an amide. Direct amidation of unreactive esters like tert-butyl esters often requires harsh conditions or the use of activating agents. However, recent advancements have led to milder and more efficient protocols. Tin(II) chloride has been shown to catalyze the direct amidation of tert-butyl esters by generating an acid chloride intermediate in situ. organic-chemistry.org Another approach involves the use of potassium tert-butoxide, which can assist the amidation of esters under green conditions. organic-chemistry.org Furthermore, catalytic direct amidation reactions have been successfully carried out in tert-butyl acetate (B1210297) as a solvent, using catalysts like B(OCH₂CF₃)₃, which could be applicable to the amidation of this compound itself. rsc.org

The table below provides examples of conditions for transesterification and amidation of esters that could be adapted for this compound.

| Transformation | Reagent/Catalyst | Reactant | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Transesterification | B(C₆F₅)₃ | α-Aryl α-diazoesters | Dichloromethane (DCM) | Room Temperature, 1-24 h | 60-95 | rsc.org |

| Transesterification | Lipase (Novozym 435) | Methanol | tert-Butanol (co-solvent) | 40°C, 24 h | ~76 (conversion) | nih.gov |

| Amidation | SnCl₂ / α,α-dichlorodiphenylmethane | Various amines | 1,2-Dichloroethane (DCE) | Room Temperature, 1-3 h | 80-95 | organic-chemistry.org |

| Amidation | Potassium tert-butoxide | Various amines | Tetrahydrofuran (THF) | Room Temperature, 0.5-2 h | Good to Excellent | organic-chemistry.org |

| Amidation | B(OCH₂CF₃)₃ | Various amines | tert-Butyl acetate | 110°C, Dean-Stark | Good to Excellent | rsc.org |

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable information about the mechanism of a chemical transformation, including the determination of the rate-limiting step and the influence of various parameters on the reaction rate. Transition state analysis, often aided by computational chemistry, offers a deeper understanding of the high-energy species involved in the reaction pathway.

For the hydrolysis of tert-butyl esters , the reaction is known to proceed through a unimolecular (SN1-type) mechanism under acidic conditions, where the rate-determining step is the formation of the tert-butyl carbocation. The rate of hydrolysis is therefore dependent on the concentration of the ester and the acidity of the medium, but independent of the concentration of the nucleophile (water). Kinetic studies on the hydrolysis of various esters have provided insights into the stability of the transition state leading to the carbocation intermediate. ias.ac.in

In the context of the Beckmann rearrangement , which is a potential reaction pathway for the oxime moiety of this compound under acidic conditions, the transition state involves the migration of a group anti to the hydroxyl group on the nitrogen atom. masterorganicchemistry.comchemistrysteps.comwikipedia.org Computational studies have been employed to elucidate the structure and energetics of the transition state, considering the role of solvent molecules and catalysts. wikipedia.org The nature of the migrating group significantly influences the activation energy of the rearrangement.

While specific kinetic data and transition state analysis for this compound are not extensively reported, the principles derived from studies of similar tert-butyl esters and oximes provide a solid framework for predicting its behavior and designing reaction conditions for its selective transformation.

Applications of Tert Butyl 2 Hydroxyimino Propanoate in Contemporary Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural attributes of tert-Butyl 2-(hydroxyimino)propanoate make it a valuable precursor in the synthesis of intricate molecular architectures, particularly those with biological significance.

While direct studies detailing the use of this compound as a precursor to specific biologically active molecules are not extensively documented in publicly available literature, the chemical functionalities it possesses are integral to the synthesis of numerous bioactive compounds. The oxime group can be readily transformed into other functional groups, such as amines or nitriles, which are foundational in many pharmaceutical agents. Furthermore, the α-keto-oxime moiety is a key feature in various molecules with demonstrated biological activities. The tert-butyl ester group provides a robust protecting group that can be selectively removed under specific acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govbeilstein-journals.orgresearchgate.net The oxime functionality of this compound serves as a versatile handle for the construction of various heterocyclic rings. For instance, the reduction of the oxime can yield an amino group, which can then participate in intramolecular cyclization reactions to form lactams, pyrrolidines, and other nitrogenous ring systems.

One of the significant applications of related oxime derivatives, particularly N-tert-butanesulfinyl imines, is in the asymmetric synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov These chiral imines, which can be conceptually related to the reactivity of the oxime in this compound, undergo diastereoselective additions of nucleophiles. The resulting amino compounds can then be cyclized to afford enantioenriched heterocycles. nih.gov This highlights the potential of the oxime group in guiding stereoselective transformations for the synthesis of complex chiral molecules.

| Heterocyclic Scaffold | Synthetic Strategy from Oxime Precursor | Potential Application |

| Lactams | Reduction of oxime to amine followed by intramolecular cyclization. | Core structures in antibiotics (e.g., penicillins, cephalosporins). |

| Pyrrolidines | Reductive amination and subsequent cyclization. | Found in numerous alkaloids and medicinal compounds. |

| Isoxazoles | Cycloaddition reactions involving the oxime functionality. | Present in various anti-inflammatory and antimicrobial agents. |

| Pyrazoles | Reaction of the corresponding β-dicarbonyl precursor with hydrazine (B178648) derivatives. | Scaffolds for analgesic, anti-inflammatory, and anticancer drugs. |

Development of Novel Reagents and Catalytic Systems

The inherent reactivity of the oxime group in this compound and related compounds has been harnessed to develop new reagents and catalytic systems for organic synthesis.

Oxime derivatives have emerged as powerful additives and coupling reagents in amide bond formation, a cornerstone of peptide synthesis. For example, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a well-established additive used with carbodiimides to facilitate efficient peptide coupling while suppressing racemization. peptide.com Oxime-based mixed carbonates have also been shown to be effective reagents for both N-protection and peptide coupling. peptide.com The principle behind these reagents lies in the formation of a highly reactive oxime ester intermediate, which readily undergoes nucleophilic attack by an amine to form the desired amide bond. While the direct application of this compound as a coupling reagent is not extensively reported, its structural similarity to these effective reagents suggests its potential in this area.

The generation of iminoxyl radicals from oximes has opened up new avenues in C-H activation and functionalization. bachem.com These radicals can be generated through the oxidation of the oxime's O-H bond, often facilitated by a metal catalyst and an oxidant like tert-butyl hydroperoxide. bachem.com The resulting iminoxyl radical is a reactive species capable of abstracting hydrogen atoms from C-H bonds, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as C-O or C-C bond formation.

This strategy has been employed in the cross-dehydrogenative coupling (CDC) of β-dicarbonyl compounds with α-keto oximes, where the system consisting of the oxime, a copper(II) catalyst, and tert-butyl hydroperoxide serves as a convenient source of iminoxyl radicals. bachem.com The C-O coupling reaction proceeds via the formation of tert-butoxyl, tert-butylperoxyl, and iminoxyl radicals. bachem.com Although specific examples utilizing this compound are scarce, the general principle highlights a promising area for its application in developing novel C-H functionalization methodologies.

| Radical Species | Generation Method | Application in Synthesis |

| Iminoxyl Radical | Oxidation of oxime with a metal catalyst and oxidant (e.g., Cu(II)/t-BuOOH). bachem.com | C-H activation, C-O and C-C bond formation. bachem.com |

| tert-Butoxyl Radical | Decomposition of tert-butyl hydroperoxide. bachem.com | Hydrogen abstraction, initiation of radical chains. |

| tert-Butylperoxyl Radical | Reaction of tert-butyl hydroperoxide with a metal catalyst. bachem.com | Oxidant in various radical reactions. |

Contributions to Peptide Synthesis Methodologies

The tert-butyl group is a cornerstone of modern peptide synthesis, primarily utilized as an acid-labile protecting group for the side chains of various amino acids such as aspartic acid, glutamic acid, serine, threonine, and tyrosine. researchgate.net This widespread use underscores the importance of tert-butyl esters in complex, multi-step syntheses.

The tert-butyl ester in this compound offers a robust protecting group strategy. In the context of peptide synthesis, the use of tert-butyl protection for side chains is a key element of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. researchgate.net The stability of the tert-butyl group to the basic conditions required for Fmoc removal, and its clean cleavage under strongly acidic conditions (e.g., trifluoroacetic acid), allows for the sequential and controlled assembly of peptide chains.

While not a direct coupling reagent itself in the traditional sense, the structural components of this compound are relevant to the development of novel reagents. As mentioned, oxime derivatives are central to some of the most effective modern coupling reagents that aim to minimize racemization and improve efficiency. peptide.com Therefore, the study of compounds like this compound can provide valuable insights into the design and function of new reagents and additives for peptide synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for Tert Butyl 2 Hydroxyimino Propanoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or reliably predicted NMR data for tert-butyl 2-(hydroxyimino)propanoate could be located. This includes:

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Comprehensive mass spectrometry data, essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound, is unavailable. This includes:

High-Resolution Mass Spectrometry (HRMS):Precise mass measurements from HRMS, which would definitively confirm the elemental composition (C₇H₁₃NO₃), are not present in the available literature.

Without these fundamental spectroscopic datasets, a scientifically rigorous article on the advanced characterization of this compound cannot be produced.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the tert-butyl ester, the oxime, and the propanoate backbone.

The analysis would involve passing an infrared beam through a sample of the compound and detecting which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule. By comparing the observed absorption bands (peaks) to established correlation charts, the functional groups can be identified.

Expected Characteristic IR Absorption Bands:

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Oxime | O-H stretch | 3600 - 3200 (broad) |

| Alkane (tert-butyl & propanoate) | C-H stretch | 3000 - 2850 |

| Ester | C=O stretch | 1750 - 1735 |

| Oxime | C=N stretch | 1685 - 1640 |

| Ester | C-O stretch | 1300 - 1000 |

| Oxime | N-O stretch | 960 - 930 |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is used to calculate the positions of electrons, and thus the atomic nuclei, within the crystal's unit cell.

Hypothetical Crystallographic Data:

If a crystal structure were determined, the research findings would be presented in a table similar to the one below. This data would provide an unambiguous confirmation of the compound's connectivity and stereochemistry.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₃NO₃ |

| Formula Weight | 159.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve only as an example of the data that would be obtained from an X-ray crystallographic study.

This advanced structural data would be invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Theoretical and Computational Investigations of Tert Butyl 2 Hydroxyimino Propanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic landscape of tert-Butyl 2-(hydroxyimino)propanoate. These methods provide a molecular-level understanding of its stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds related to this compound, such as other oximes and esters, DFT calculations have been successfully applied to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For the closely related molecule, ethyl 2-(hydroxyimino)propanoate, DFT calculations at the B3LYP/6–311G**++ level of theory have confirmed that the E conformer is the lowest in energy. nih.gov This suggests a high degree of planarity due to π-conjugation between the hydroxyimino and carbonyl groups. nih.gov

DFT studies can also be used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity. For various oxime derivatives, HOMO and LUMO analyses have been used to determine energy band gaps and map the molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for Oxime Esters

| Property | Typical Calculated Value/Observation | Significance |

| Optimized Geometry | Planar structure around the C=N-O-C=O core | Indicates π-conjugation and stability. |

| HOMO-LUMO Gap | Varies depending on substituents | Lower gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and nitrogen atoms | Indicates sites for electrophilic attack. |

| Vibrational Frequencies | Good agreement with experimental IR and Raman spectra | Validates the computational model. |

Note: The data in this table is generalized from studies on related oxime and ester compounds and represents expected trends for this compound.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for analyzing reaction pathways. For the ethyl analogue of this compound, ab initio calculations confirmed the stability of the E conformer. nih.gov These methods can be employed to model transition states and calculate activation energies for various reactions involving the hydroxyimino and ester functionalities. For instance, in reactions involving oximes, ab initio calculations can elucidate the mechanisms of N-O bond cleavage, which is a common reaction pathway for this class of compounds. nih.govnsf.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of this compound. While specific MD studies on this exact molecule are not prevalent, the principles can be applied from studies on similar structures.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. u-szeged.hunih.govrsc.org

For oximes in general, computational studies have shown that the N-O bond can be susceptible to cleavage, leading to the formation of iminyl radicals. nsf.gov The prediction of such reactivity is crucial for understanding the potential synthetic applications and degradation pathways of this compound. Furthermore, computational models can predict the stereoselectivity of reactions, as demonstrated in the hydrogenation of oximes where DFT studies have elucidated the role of non-covalent interactions in determining the product's stereochemistry. nih.gov

Table 2: Predicted Reactive Sites and Reactivity Indices

| Reactive Site | Predicted Type of Attack | Supporting Computational Metric |

| Oxime Oxygen | Electrophilic | High negative Molecular Electrostatic Potential (MEP) |

| Carbonyl Carbon | Nucleophilic | Positive partial atomic charge, LUMO localization |

| N-O Bond | Radical cleavage | Bond dissociation energy calculations |

Note: This table is based on general principles of reactivity for oximes and esters as predicted by computational methods.

Elucidation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the solid-state packing and solution-phase behavior of molecules. For the related ethyl 2-(hydroxyimino)propanoate, the crystal structure is significantly influenced by strong intermolecular O-H···N hydrogen bonds between the oxime groups. nih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding patterns.

In addition to hydrogen bonding, dispersion forces, influenced by the large tert-butyl group, would be significant in determining the intermolecular interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these weak interactions. nih.gov The interplay of these forces dictates the macroscopic properties of the compound, such as its melting point and solubility. In the context of reaction mechanisms, non-covalent interactions have been shown to be critical in stabilizing transition states and influencing stereoselectivity. nih.gov

Future Prospects and Emerging Research Directions for Tert Butyl 2 Hydroxyimino Propanoate

Exploration of Sustainable and Green Synthetic Routes

The synthesis of tert-butyl 2-(hydroxyimino)propanoate and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods for esterification and oxime formation often rely on harsh reagents and solvents. Future research will likely focus on developing more environmentally benign synthetic pathways.

One promising approach is the use of biocatalysis. Enzymes such as lipases could be employed for the esterification of 2-(hydroxyimino)propanoic acid with tert-butanol. This would offer a milder and more selective alternative to acid-catalyzed esterification. Similarly, the oximation step could be optimized using natural acid catalysts, reducing the need for potentially harmful reagents. escholarship.org

Solvent-free reaction conditions, such as those facilitated by electromagnetic milling, represent another green avenue for the synthesis of tert-butyl esters. nih.gov This technique has been shown to be effective for the synthesis of other tert-butyl esters and could potentially be adapted for this compound. nih.gov Additionally, flow microreactor systems offer a more sustainable and efficient method for the direct introduction of the tert-butoxycarbonyl group. rsc.org

The development of these green synthetic routes will not only reduce the environmental impact of producing this compound but also align with the growing demand for sustainable chemical manufacturing.

Expansion into New Areas of Material Science and Catalyst Design

The bifunctional nature of this compound makes it a versatile building block for novel materials and catalysts. The oxime group, in particular, offers a platform for a variety of chemical modifications and applications.

In material science, the oxime functionality can be utilized in the development of dynamic and self-healing polymers. Oxime-containing polymers have been shown to form reversible linkages, allowing for the creation of materials that can be repaired and reprocessed. rsc.orgmorressier.com The incorporation of this compound into polymer backbones could lead to the development of advanced materials with tunable properties. For instance, poly(oxime-ester) vitrimers, which exhibit catalyst-free bond exchange, are a promising class of sustainable plastics. escholarship.org

The oxime group is also a known ligand for metal ions, suggesting that this compound could be used to design novel catalysts. wikipedia.org The coordination of metal centers to the oxime moiety could lead to catalysts with unique reactivity and selectivity for a range of organic transformations. Furthermore, the catalytic hydrogenation of oximes is an efficient method for synthesizing amines and hydroxylamines, which are valuable intermediates in pharmaceutical synthesis. acs.org The development of catalysts for the selective reduction of the hydroxyimino group in this compound could open up new synthetic pathways.

Advanced Studies on Biological Interactions and Mechanism-Based Development

Oxime-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netncsu.edu The unique electronic and steric properties of this compound make it a compelling candidate for biological screening and drug discovery.

Future research in this area will likely involve the synthesis of a library of derivatives of this compound to explore structure-activity relationships. The oxime group can be readily modified to produce a variety of ethers and esters, which could modulate the biological activity of the parent compound. nih.gov For example, acylated oximes derived from other molecules have shown cytotoxic activity against various cancer cell lines. nih.gov

Understanding the mechanism of action of any observed biological activity will be crucial for the rational design of more potent and selective therapeutic agents. This will involve a combination of in vitro and in vivo studies to identify the molecular targets of this compound and its derivatives. The ability of oximes to generate nitric oxide and act as kinase inhibitors suggests potential mechanisms that could be explored. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies will be instrumental in accelerating the research and development of this compound. Computational tools can provide valuable insights into the structure, properties, and reactivity of the molecule, guiding experimental design and saving valuable resources.

Quantum chemical calculations can be used to predict the geometric and electronic properties of this compound, as well as to model its reactivity in various chemical transformations. This information can be used to optimize synthetic routes and to design new derivatives with desired properties.

Molecular docking and dynamics simulations can be employed to investigate the potential interactions of this compound with biological targets, such as enzymes and receptors. nih.gov This can help to identify potential therapeutic applications and to guide the design of more potent and selective drug candidates. Furthermore, the development of quantitative structure-property relationship (QSPR) models using machine learning algorithms can accelerate the discovery of new photoinitiators and other functional materials based on the oxime ester scaffold. acs.org

The synergistic use of experimental and computational approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.